

# Molecular Structure and Reactivity of 2-(2-Chlorophenyl)-4-pentyn-2-ol

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## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4-pentyn-2-ol

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## Executive Summary

**2-(2-Chlorophenyl)-4-pentyn-2-ol** (CAS: 1340170-80-0) is a tertiary homopropargylic alcohol characterized by three distinct reactive centers: a terminal alkyne, a tertiary hydroxyl group, and an ortho-chlorinated aromatic ring.[1]

Unlike simple alkynols, this molecule possesses a "privileged" substitution pattern.[1] The ortho-chloro group exerts steric influence while serving as a latent handle for palladium-catalyzed cross-coupling, enabling the construction of fused bicyclic systems (e.g., isochromenes, benzofurans). Simultaneously, the homopropargylic backbone allows for metal-catalyzed cycloisomerization to form dihydrofurans.[1] This guide details the synthesis, physicochemical profile, and divergent reactivity pathways of this versatile intermediate.

## Molecular Architecture & Physicochemical Profile[1] [2]

The molecule features a chiral center at C2 (unless prepared as a racemate), creating a rigid steric environment due to the ortho-chloro substituent.[1]

## Structural Specifications

Parameter	Data
IUPAC Name	2-(2-Chlorophenyl)pent-4-yn-2-ol
CAS Number	1340170-80-0
Molecular Formula	C <sub>11</sub> H <sub>11</sub> ClO
Molecular Weight	194.66 g/mol
SMILES	<chem>CC(O)(C1=CC=CC=C1Cl)CC#C</chem>
Hybridization	C(sp) terminal, C(sp <sup>3</sup> ) chiral center, C(sp <sup>2</sup> ) aryl
Key Functionalities	Terminal Alkyne, Tertiary Alcohol, Aryl Chloride

## Calculated Properties (Physicochemical)

Property	Value	Implication for Handling
LogP (Predicted)	-2.57	Moderate lipophilicity; amenable to standard organic extraction.[1]
H-Bond Donors	1 (OH)	Capable of directing metal coordination.[1]
H-Bond Acceptors	1 (OH)	-
Rotatable Bonds	2	Low flexibility aids in pre-organization for cyclization.[1]
pKa (Alkyne)	~25	Deprotonation requires strong bases (e.g., n-BuLi, Grignard). [1]

## Synthetic Pathway (The "Make")

The most robust synthesis of **2-(2-Chlorophenyl)-4-pentyn-2-ol** avoids the use of unstable propargyl-lithium species.[1] Instead, a Barbier-type propargylation is recommended.[1] This method uses stable propargyl bromide and a metal mediator (Zn) to generate the nucleophile in situ, reacting directly with 2'-chloroacetophenone.[1]

## Protocol: Zinc-Mediated Barbier Propargylation[1][12]

- Objective: Synthesis of **2-(2-Chlorophenyl)-4-pentyn-2-ol** from 2'-chloroacetophenone.
- Scale: 10 mmol basis.

### Reagents:

- 2'-Chloroacetophenone (1.55 g, 10 mmol)[1]
- Propargyl bromide (80% in toluene, 1.3 equiv)
- Activated Zinc dust (1.5 equiv)[1]
- Saturated aq.[1] NH<sub>4</sub>Cl (Quench)
- Solvent: THF/DMF (4:1 ratio)[1]

### Step-by-Step Methodology:

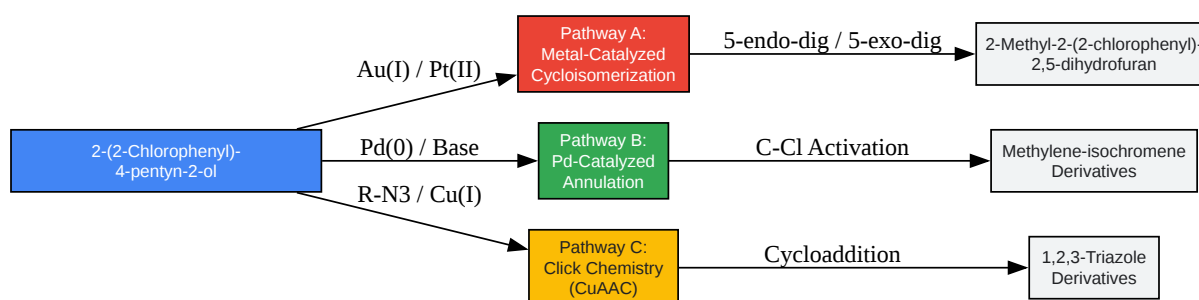
- Activation: Suspend Zn dust (980 mg) in dry THF (20 mL). Add 1-2 drops of 1,2-dibromoethane and warm to 60°C for 5 mins to activate the surface. Cool to RT.
- Addition: Add 2'-chloroacetophenone to the suspension.
- Initiation: Dropwise add propargyl bromide (1.4 mL) over 15 minutes. Note: The reaction is exothermic.[1] Maintain temperature <40°C using a water bath.
- Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The ketone spot should disappear.[1]
- Quench: Cool to 0°C. Slowly add saturated NH<sub>4</sub>Cl (20 mL) to hydrolyze the zinc alkoxide.

- Workup: Extract with Et<sub>2</sub>O (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over MgSO<sub>4</sub> and concentrate.
- Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
  - Yield Expectation: 85–92%.[1]
  - Product Appearance: Colorless to pale yellow oil.[1]

## Reactivity Landscape (The "Map")

The utility of this molecule lies in its ability to undergo divergent transformations.[1] The interaction between the alkyne and the alcohol (homopropargylic motif) competes with the interaction between the alkyne and the aryl chloride (Sonogashira/Heck motif).

## Reactivity Pathways Diagram[1]



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Figure 1: Divergent reactivity profile of 2-(2-Chlorophenyl)-4-pentyn-2-ol.[1]

## Detailed Mechanism Analysis[1]

### A. Gold/Platinum-Catalyzed Cycloisomerization

This is the dominant reactivity mode for homopropargylic alcohols.[1] The  $\pi$ -acidic metal (Au or Pt) activates the alkyne, inducing nucleophilic attack by the hydroxyl oxygen.

- Mechanism: 5-exo-dig cyclization is generally favored, yielding dihydrofurans.[1]
- Reagent System: AuCl(PPh<sub>3</sub>) / AgOTf (5 mol%) in DCM.
- Outcome: Formation of 2-substituted-2,5-dihydrofuran.[1] The 2-chlorophenyl group remains intact, providing a handle for late-stage diversification.[1]

## B. Palladium-Catalyzed Cascade (The "Ortho" Advantage)

The 2-chloro substituent allows for intramolecular coupling.[1]

- Challenge: Standard Sonogashira coupling is difficult due to the geometric strain of forming a 6-membered ring containing a triple bond (benzyne intermediate or strained alkyne).[1]
- Solution: Heck-type cyclization. In the presence of Pd(OAc)<sub>2</sub> and a base, the aryl-Pd species can insert into the alkene (if reduced) or the alkyne (via reductive elimination pathways) to form isochromene derivatives.
- Strategic Value: This pathway converts the linear alcohol into a fused bicyclic heterocycle, a privileged scaffold in kinase inhibitors.[1]

## Experimental Protocol: Gold-Catalyzed Cyclization

Target: Synthesis of 2-(2-chlorophenyl)-2-methyl-2,5-dihydrofuran.

- Setup: In a flame-dried vial, dissolve **2-(2-Chlorophenyl)-4-pentyn-2-ol** (194 mg, 1.0 mmol) in anhydrous DCM (5 mL).
- Catalyst Preparation: In a separate vial, mix AuCl(PPh<sub>3</sub>) (25 mg, 0.05 mmol) and AgOTf (13 mg, 0.05 mmol) in DCM (1 mL). Stir for 5 mins in the dark (precipitate of AgCl forms).
- Reaction: Filter the catalyst solution (via syringe filter) directly into the substrate solution.
- Conditions: Stir at Room Temperature for 2 hours. Monitor by TLC.[1][2]
- Workup: Filter through a short pad of silica gel to remove gold residues.[1] Wash with ether.[1][2]
- Analysis: Concentrate the filtrate. The product is a cyclized ether.[1]

- $^1\text{H}$  NMR Diagnostic: Look for the disappearance of the terminal alkyne proton (~2.0 ppm) and the appearance of dihydrofuran olefinic protons (~5.8–6.0 ppm).

## References

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## Sources

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